DNA Binding Affinity: Su(z)2 Exhibits ~10-Fold Lower Affinity than PSC for Naked DNA
In double-filter binding assays using a 157-bp ³²P-labeled DNA fragment, full-length recombinant Su(z)2 bound DNA with a dissociation constant (Kd) of 1.58 ± 0.21 nM, whereas its paralog PSC bound the same substrate with a Kd of 0.17 ± 0.04 nM—an approximately 9.3-fold difference in affinity [1]. The active fractions of both protein preparations were comparable (Su(z)2: 27.8% ± 4.1%; PSC: 27.3% ± 2.0%), confirming that the affinity difference is intrinsic and not an artifact of differential protein activity [1].
| Evidence Dimension | DNA binding affinity (equilibrium dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 1.58 ± 0.21 nM (full-length Su(z)2); active fraction = 27.8% ± 4.1% |
| Comparator Or Baseline | PSC (Posterior Sex Combs): Kd = 0.17 ± 0.04 nM; active fraction = 27.3% ± 2.0% |
| Quantified Difference | ~9.3-fold lower affinity for Su(z)2 relative to PSC |
| Conditions | Double-filter binding assay; 157-bp ³²P-labeled TPT DNA fragment; 20 pM DNA; recombinant full-length proteins purified from Sf9 cells |
Why This Matters
A researcher selecting between Su(z)2 and PSC for in vitro chromatin reconstitution must account for this 10-fold affinity difference, as it directly impacts the protein concentration required to achieve equivalent DNA occupancy in binding, compaction, and remodeling assays.
- [1] Lo SM, Ahuja NK, Francis NJ. Polycomb group protein Suppressor 2 of zeste is a functional homolog of Posterior Sex Combs. Mol Cell Biol. 2009 Jan;29(2):515-25. Table 1; Fig. 1C,D. doi: 10.1128/MCB.01044-08. PMID: 18981224. View Source
